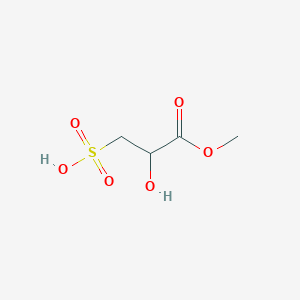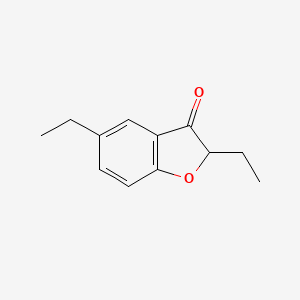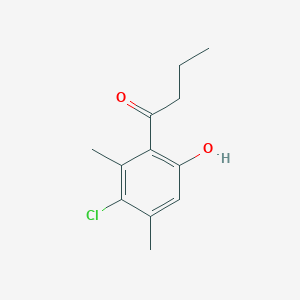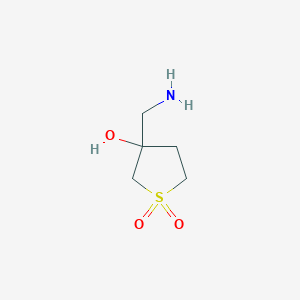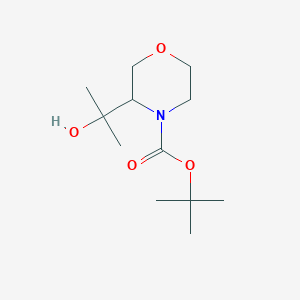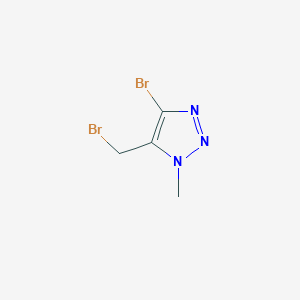
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound containing bromine and triazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole typically involves the bromination of 1-methyl-1H-1,2,3-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Oxidized triazole derivatives.
Reduction: De-brominated triazole compounds.
Applications De Recherche Scientifique
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(bromomethylene)-2-methylpyridine
- 4-Bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one
Uniqueness
4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of the triazole ring also provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Numéro CAS |
942060-55-1 |
|---|---|
Formule moléculaire |
C4H5Br2N3 |
Poids moléculaire |
254.91 g/mol |
Nom IUPAC |
4-bromo-5-(bromomethyl)-1-methyltriazole |
InChI |
InChI=1S/C4H5Br2N3/c1-9-3(2-5)4(6)7-8-9/h2H2,1H3 |
Clé InChI |
BBOYNDICRHSGJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
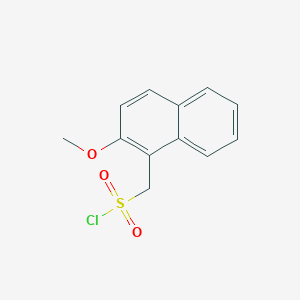
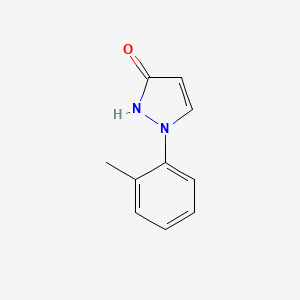
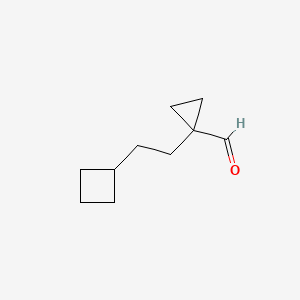

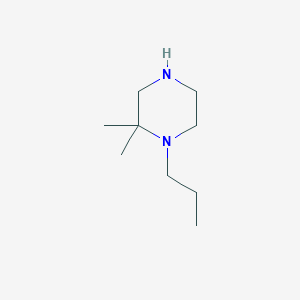
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
